molecular formula C6H7FN2 B591758 (5-Fluoropyridin-2-yl)methanamine CAS No. 561297-96-9

(5-Fluoropyridin-2-yl)methanamine

Cat. No. B591758
M. Wt: 126.134
InChI Key: OALKYGZLLCDVEN-UHFFFAOYSA-N
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Patent
US07595339B2

Procedure details

Combine a mixture of 2-cyano-5-fluoropyridine (63.2 g, 0.52 mol), 22.5 g of Raney nickel, and ethanol (1.5 L) saturated with ammonia and hydrogenate at 500 p.s.i. and 70° C. for 16 h. Chromatograph the dark purple liquid over flash silica gel (methylene chloride/methanol/ammonia hydroxide—95:4.5:0.5) to give, after concentration at 25-30° C., a yellow liquid of the pure desired free base, 25.0 g (44%); 1H NMR (DMSO-d6) δ 8.43 (d, J=2.9 Hz, 1H), 7.66 (m, 1H), 7.50 (m, 1H), 3.77 (s, 2H), 2.10 (br, 2H); MS (ESI) m/z 127 (m+H). Add to a solution of the free base (20.0 g, 159.0 mmol) in 150 ml of 1,4-dioxane, 4N HCl in dioxane (150 mL, 3.8 eq.) and a white solid separates immediately. Dilute the solid with ethyl ether (300 mL) and filter. Dry the product at 20 mm Hg, 60° C., to give the pure dihydrochloride title compound, 30.0 g (95%); 1H NMR (DMSO-d6) δ 8.61 (d, J=2.9 Hz, 1H), 8.50 (brs, 3H), 7.82 (m, 1H), 7.62 (m, 1H), 7.50 (br, 1H), 4.18 (m, 2H); MS (ESI) m/z 127 (m+H, free base).
Quantity
63.2 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
base
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][N:4]=1)#[N:2].C(O)C.N>[Ni].O1CCOCC1.Cl.C(OCC)C>[NH2:2][CH2:1][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
63.2 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1)F
Name
Quantity
1.5 L
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
22.5 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
base
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Chromatograph the dark purple liquid over flash silica gel (methylene chloride/methanol/ammonia hydroxide—95:4.5:0.5) to give
CONCENTRATION
Type
CONCENTRATION
Details
after concentration at 25-30° C.
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Dry the product at 20 mm Hg, 60° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCC1=NC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.